5-Iodo-2'-C-Methyl uridine 5-Iodo-2'-C-Methyl uridine
Brand Name: Vulcanchem
CAS No.: 1203461-96-4
VCID: VC0178666
InChI: InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
SMILES: CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O
Molecular Formula: C10H13IN2O6
Molecular Weight: 384.126

5-Iodo-2'-C-Methyl uridine

CAS No.: 1203461-96-4

Cat. No.: VC0178666

Molecular Formula: C10H13IN2O6

Molecular Weight: 384.126

* For research use only. Not for human or veterinary use.

5-Iodo-2'-C-Methyl uridine - 1203461-96-4

CAS No. 1203461-96-4
Molecular Formula C10H13IN2O6
Molecular Weight 384.126
IUPAC Name 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
Standard InChI Key DUXPOYGBBRNGIT-LTNPLRIYSA-N
SMILES CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O

Chemical Structure and Identification

Basic Chemical Identity

5-Iodo-2'-C-Methyl uridine is a modified nucleoside with distinct structural characteristics that differentiate it from standard uridine. The compound is identified by specific chemical parameters that define its molecular identity and facilitate its characterization in research settings.

PropertyValue
CAS Number1203461-96-4
Molecular FormulaC10H13IN2O6
Molecular Weight384.12 g/mol
IUPAC Name1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione

This nucleoside analog has garnered significant attention in molecular biology and pharmaceutical research fields due to its unique structure and potential biological activities. The compound's identity is further confirmed through spectroscopic and analytical techniques that verify its chemical composition and structural integrity.

Structural Features and Modifications

The defining structural characteristics of 5-Iodo-2'-C-Methyl uridine include two key modifications to the standard uridine molecule that significantly alter its biochemical properties and interactions with biological systems.

The second defining feature is the iodine atom substitution at the 5-position of the uracil base. This halogenation significantly changes the electronic distribution within the nucleobase, potentially affecting its base-pairing properties and recognition by enzymes involved in nucleic acid metabolism. The iodine substitution also provides opportunities for additional chemical modifications or reactions in synthetic applications.

These structural modifications collectively distinguish 5-Iodo-2'-C-Methyl uridine from other nucleoside analogs and contribute to its specialized applications in research and potential therapeutic development.

Applications in Research and Development

Pharmaceutical Research Applications

In pharmaceutical research, 5-Iodo-2'-C-Methyl uridine serves as a valuable tool for investigating nucleoside analog functions and potential therapeutic applications. The compound's unique structural modifications make it particularly relevant for antiviral research and drug development initiatives.

Researchers explore this nucleoside analog for its potential antiviral or anticancer properties, investigating how it might interfere with viral replication processes or disrupt cancer cell proliferation. The specific modifications in 5-Iodo-2'-C-Methyl uridine may enable it to be incorporated into viral RNA or DNA, potentially disrupting critical processes required for viral reproduction or cancer cell division.

The compound also serves as a model system for studying the effects of nucleoside modifications on biological systems. By examining how these structural changes affect interactions with enzymes and other biomolecules, researchers can gain insights into fundamental biological processes and design more effective therapeutic agents.

Nucleic Acid Modification Studies

The modification of nucleosides with specific chemical groups, as exemplified by 5-Iodo-2'-C-Methyl uridine, provides valuable research opportunities in nucleic acid biology. The altered properties of this compound offer insights into RNA and DNA structure, function, and interactions.

The presence of the iodine atom and methyl group in 5-Iodo-2'-C-Methyl uridine can significantly alter its interactions with enzymes and other biomolecules involved in nucleic acid metabolism. These modifications affect how the compound may be incorporated into RNA or DNA and can influence processes such as replication, transcription, and repair.

Studying such modifications helps researchers understand the importance of nucleoside structure in biological function and provides insights that can guide the development of new research tools and therapeutic approaches. The specific alterations in 5-Iodo-2'-C-Methyl uridine make it particularly useful for investigating how structural changes affect nucleic acid properties and functions.

Physical and Chemical Properties

Molecular Characteristics

The molecular structure of 5-Iodo-2'-C-Methyl uridine confers specific physical and chemical properties that are essential for understanding its behavior in biological systems and chemical reactions. These properties inform how the compound interacts with solvents, reagents, and biological molecules.

The compound has a molecular weight of 384.12 g/mol, which influences its diffusion properties and behavior in solution. Its structure includes multiple hydroxyl groups on the ribose component, contributing to its solubility profile and hydrogen-bonding capabilities. The iodine substitution adds significant atomic weight and alters the electronic distribution within the molecule.

The molecular formula C10H13IN2O6 indicates the presence of carbon, hydrogen, iodine, nitrogen, and oxygen atoms in specific proportions that define the compound's elemental composition. This formula is essential for calculating molar quantities and predicting chemical reactions involving the compound.

Spectroscopic and Analytical Profiles

Future Research Directions

Emerging Applications and Developments

The unique properties of 5-Iodo-2'-C-Methyl uridine continue to inspire new research directions and applications in both fundamental science and therapeutic development. Ongoing investigations are expanding our understanding of this compound's potential.

Current research trends include exploring the compound's interactions with various biological systems, optimizing its properties through additional chemical modifications, and investigating potential synergistic effects with other therapeutic agents. These efforts aim to maximize the utility of 5-Iodo-2'-C-Methyl uridine in both research and potential clinical applications.

As analytical techniques and biological assays become more sophisticated, researchers can gain deeper insights into the molecular mechanisms underlying the compound's activity. This knowledge can inform the rational design of improved nucleoside analogs with enhanced specificity, potency, or pharmacokinetic properties.

Challenges and Opportunities

While 5-Iodo-2'-C-Methyl uridine offers significant potential in various research and therapeutic applications, several challenges and opportunities shape its continued development and utilization in scientific and medical contexts.

One challenge involves optimizing synthetic routes to improve yield, purity, and scalability, making the compound more accessible for research and potential therapeutic applications. Additionally, more comprehensive studies of the compound's pharmacokinetics, biodistribution, and metabolic fate are needed to fully understand its behavior in biological systems.

Opportunities for future research include the development of derivative compounds with enhanced properties, exploration of combination approaches that leverage synergistic effects with other agents, and investigation of novel delivery systems that improve targeting and efficacy. These directions represent promising avenues for maximizing the potential of 5-Iodo-2'-C-Methyl uridine and related compounds in addressing unmet medical needs.

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